An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid
An In-depth Technical Guide to 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a halogenated aromatic ketone and a carboxylic acid derivative. Its chemical structure, featuring a difluorinated phenyl ring, a ketone, and a butanoic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This document provides a comprehensive overview of the available chemical and physical properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, outlines a plausible synthetic route, and discusses potential areas for future research.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid
| Property | Value | Source |
| Chemical Name | 4-(3,4-Difluorophenyl)-4-oxobutanoic acid | [1][2] |
| CAS Number | 84313-94-0 | [1][2][3] |
| Molecular Formula | C₁₀H₈F₂O₃ | [1][2][3] |
| Molecular Weight | 214.17 g/mol | [1][2][3] |
| Appearance | Off-white solid (presumed) | General knowledge |
| Purity | ≥ 95% | [3] |
| SMILES | O=C(O)CCC(=O)C1=CC=C(F)C(F)=C1 | [1] |
| InChI | InChI=1S/C10H8F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | General knowledge |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 54.4 Ų | Computational prediction |
| LogP (calculated) | 1.3 | Computational prediction |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid is not available in the peer-reviewed literature. However, a plausible and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on the known reactivity of similar compounds and should be optimized for specific laboratory conditions.
Reaction Scheme:
Materials:
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1,2-Difluorobenzene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, 1,2-dichloroethane)
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the chosen anhydrous solvent (e.g., dichloromethane).
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Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) and 1,2-difluorobenzene (1.0 to 1.2 equivalents) in the same anhydrous solvent.
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Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, it may be the product. If the product remains in the organic layer, separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two or three times.
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Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
Diagram 1: Proposed Synthetic Workflow for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid
Caption: A generalized workflow for the synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.
Spectroscopic Analysis (Predicted)
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid are publicly available. The following are predicted spectral characteristics based on the chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl (triplet), methylene protons adjacent to the carboxylic acid (triplet), carboxylic acid proton (broad singlet). |
| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F splitting), methylene carbons. |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (ketone, ~1680-1700), C=O stretch (carboxylic acid, ~1700-1725), C-F stretch (~1100-1300), C-O stretch (~1210-1320). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 214.17. Fragmentation patterns corresponding to the loss of H₂O, COOH, and cleavage of the butanoic acid chain. |
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity, pharmacological properties, or mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. The general class of 4-oxo-butanoic acid derivatives has been explored for various therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.[4] However, without specific experimental data for the title compound, any discussion of its biological role would be purely speculative.
Future research could involve screening this compound against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to elucidate its potential therapeutic value.
Diagram 2: Logical Relationship for Investigating Biological Activity
Caption: A conceptual workflow for the discovery and development of a new drug candidate.
Conclusion
4-(3,4-Difluorophenyl)-4-oxobutanoic acid is a chemical compound with potential applications in drug discovery and materials science. While its fundamental chemical properties are known, there is a significant lack of detailed experimental data, including its melting point, spectroscopic analyses, and biological activity. The synthetic protocol provided herein is based on established chemical principles and offers a starting point for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications. The absence of biological data precludes the description of any specific signaling pathways at this time. Researchers are encouraged to investigate the biological effects of this molecule to unlock its potential therapeutic value.
References
- 1. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. aablocks.com [aablocks.com]
- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
